molecular formula C6H3BrF5NS B6276156 4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole CAS No. 2763776-99-2

4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole

Cat. No.: B6276156
CAS No.: 2763776-99-2
M. Wt: 296.1
InChI Key:
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Description

4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Bromine and Fluorine Groups: The bromine and fluorine atoms can be introduced through halogenation reactions. For instance, the bromination of a suitable precursor followed by fluorination can yield the desired compound.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized thiazole derivatives.

Scientific Research Applications

4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloro-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole
  • 4-(2-bromo-1,1-difluoroethyl)-2-(methyl)-1,3-thiazole
  • 4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-oxazole

Uniqueness

4-(2-bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity, stability, and potential for specific interactions in various applications.

Properties

CAS No.

2763776-99-2

Molecular Formula

C6H3BrF5NS

Molecular Weight

296.1

Purity

95

Origin of Product

United States

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